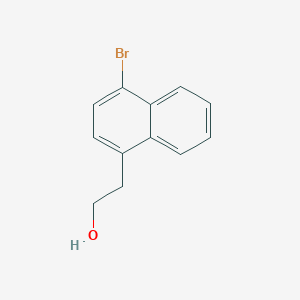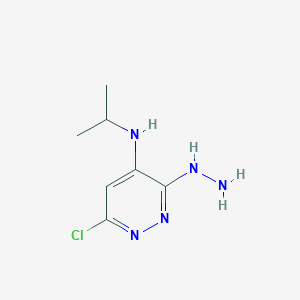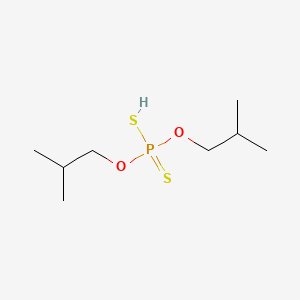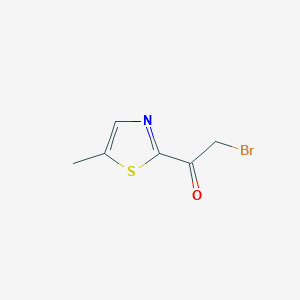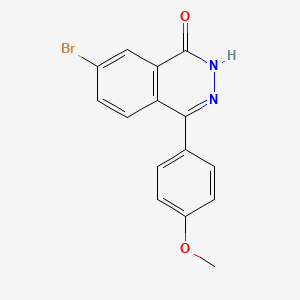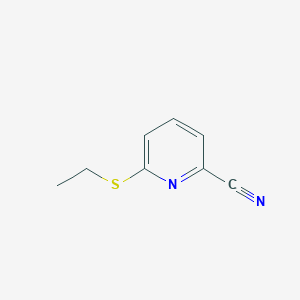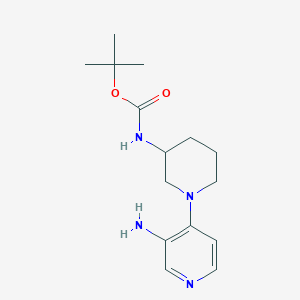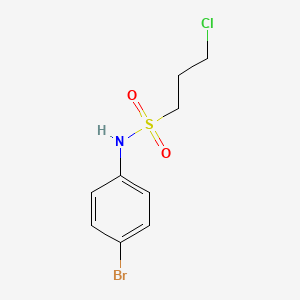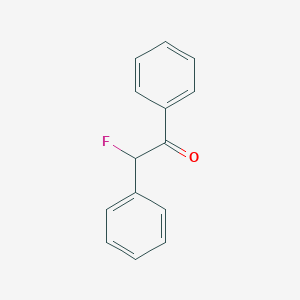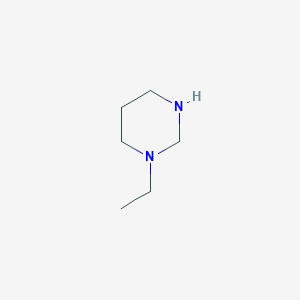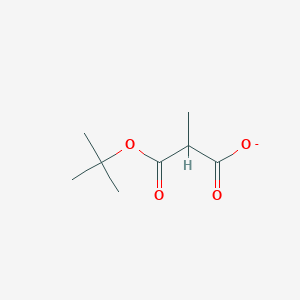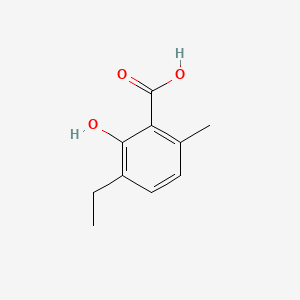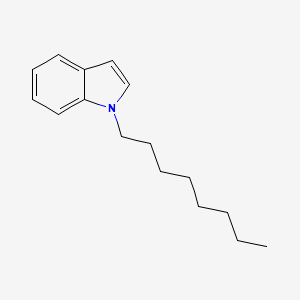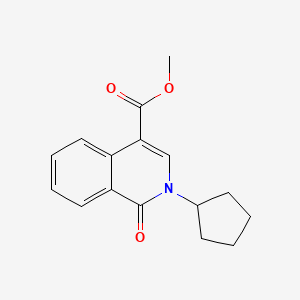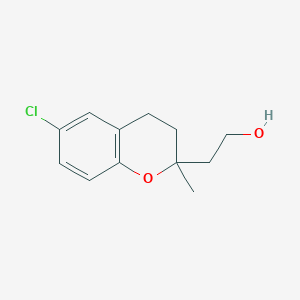
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by the presence of a chloro group, a methyl group, and an ethan-1-ol moiety attached to the benzopyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of 6-chloro-2-methyl-3,4-dihydro-2H-1-benzopyran with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: 2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethanal or 2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethanoic acid.
Reduction: 2-(2-Methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The chloro and ethan-1-ol moieties play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran: Lacks the ethan-1-ol moiety.
2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)acetic acid: Contains an acetic acid moiety instead of ethan-1-ol.
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanol: Contains a methanol moiety instead of ethan-1-ol.
Uniqueness
The presence of the ethan-1-ol moiety in 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- imparts unique chemical and biological properties. This moiety can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the ethan-1-ol moiety may enhance the compound’s solubility and bioavailability, making it a valuable candidate for pharmaceutical research.
特性
CAS番号 |
101529-24-2 |
|---|---|
分子式 |
C12H15ClO2 |
分子量 |
226.70 g/mol |
IUPAC名 |
2-(6-chloro-2-methyl-3,4-dihydrochromen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO2/c1-12(6-7-14)5-4-9-8-10(13)2-3-11(9)15-12/h2-3,8,14H,4-7H2,1H3 |
InChIキー |
BCBMUTCSMQFWQJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


